molecular formula C18H10Br2O3 B7773036 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione

2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione

Cat. No.: B7773036
M. Wt: 434.1 g/mol
InChI Key: NSSLMMPCQNLNCX-UHFFFAOYSA-N
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Description

2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a bromoacetyl group and a bromophenyl group attached to the naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetyl-1,4-naphthoquinone and 4-bromobenzene.

    Bromination: The first step involves the bromination of 2-acetyl-1,4-naphthoquinone to introduce the bromoacetyl group. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-bromobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). This step introduces the bromophenyl group to the naphthoquinone core.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as naphthoquinone oxides.

    Reduction: Reduced forms like hydroquinones.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound can:

    Inhibit Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.

    Generate Reactive Oxygen Species (ROS): The compound can generate reactive oxygen species, which can induce oxidative stress and damage cellular components.

    Modulate Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    2-Acetyl-1,4-naphthoquinone: Lacks the bromoacetyl and bromophenyl groups.

    3-(4-Bromophenyl)-1,4-naphthoquinone: Lacks the bromoacetyl group.

    2-(2-Bromoacetyl)-1,4-naphthoquinone: Lacks the bromophenyl group.

Uniqueness:

2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione is unique due to the presence of both bromoacetyl and bromophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2O3/c19-9-14(21)16-15(10-5-7-11(20)8-6-10)17(22)12-3-1-2-4-13(12)18(16)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSLMMPCQNLNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(=O)CBr)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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